
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that features a trifluoromethyl group, a phenyl ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific industrial methods would depend on the scale of production and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Applications De Recherche Scientifique
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3-(3-Trifluoromethylphenyl)propionic acid: Similar structure but different functional groups
Uniqueness
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, and oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H9F3N2O3 |
|---|---|
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19) |
Clé InChI |
XHVMCVCVJZXJAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


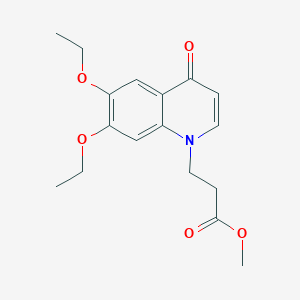
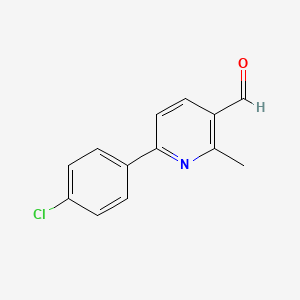
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
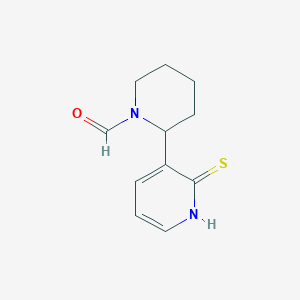

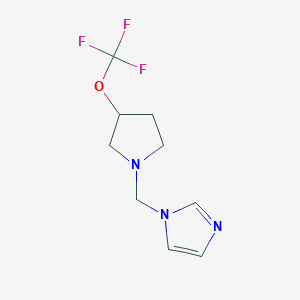


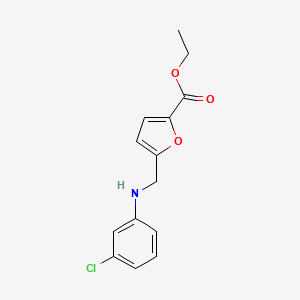
![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)




